molecular formula C12H12ClF3O B1322194 5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane CAS No. 487058-80-0

5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane

Cat. No. B1322194
CAS RN: 487058-80-0
M. Wt: 264.67 g/mol
InChI Key: PNOPDBDSEXJMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane , also known as CP 47,497 , is a synthetic cannabinoid. It has garnered significant attention for its potential applications in medicine and research. The molecular formula for this compound is C12H12ClF3O , with a molecular weight of 264.67 g/mol .

Scientific Research Applications

Electrochemical Reduction in Organic Synthesis

The electrochemical reduction of various dihalopentanes, including 1-chloro-5-iodopentane, has been studied for its application in organic synthesis. This process, observed at carbon electrodes in dimethylformamide, leads to the formation of several compounds like cyclopentane, n-pentane, and 1-pentene, demonstrating the versatility of electrochemical methods in synthesizing organic compounds (Pritts & Peters, 1994).

Chemical Modification in Hepatitis C Inhibitors

Chemical modification, such as introducing a bicyclo[1.1.1]pentane moiety, has been used in hepatitis C virus inhibitors to improve metabolic stability. This process showcases the importance of structural modifications in enhancing the effectiveness of pharmaceutical compounds (Zhuo et al., 2016).

Biosensor Development in Chemotherapeutics

Electrochemical DNA-based biosensors utilize analogues of pentamidine, including compounds like 1,5-bis(4-amidinophenoxy)pentane, to screen for chemical compounds that interact with DNA. This is particularly useful in the rapid evaluation of potential chemotherapeutics (Szpakowska et al., 2006).

Homolytic Addition in Organic Reactions

The homolytic addition of thiophenol to compounds like 5-chloro-3-vinyl-1-pentene demonstrates the utility of this reaction in generating various organic compounds. This type of reaction is pivotal in synthetic organic chemistry (Vasil’eva et al., 1970).

Extraction and Measurement Techniques

The use of n-pentane for extracting fluometuron from water samples shows its application in analytical chemistry, especially in measuring trace amounts of chemicals in environmental samples (Davidson et al., 1968).

Synthesis and Polymerization in Organometallic Chemistry

Monocyclopentadienyltitanium complexes containing various ligands demonstrate the application of 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane in organometallic chemistry, particularly in the synthesis and study of compounds for polymerization processes (Flores et al., 1996).

properties

IUPAC Name

5-chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O/c13-7-2-1-6-11(17)9-4-3-5-10(8-9)12(14,15)16/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOPDBDSEXJMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621986
Record name 5-Chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

487058-80-0
Record name 5-Chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.